molecular formula C26H22N2O5 B11126873 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126873
M. Wt: 442.5 g/mol
InChI Key: MWTJCNBSDYFWJA-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes a chromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is to start with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methylpyridine. The synthetic route may include steps such as condensation, cyclization, and oxidation under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and reaction conditions that are scalable and sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its chromeno-pyrrole core, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O5/c1-14-5-7-18-17(11-14)24(29)22-23(16-6-8-19(31-3)20(13-16)32-4)28(26(30)25(22)33-18)21-12-15(2)9-10-27-21/h5-13,23H,1-4H3

InChI Key

MWTJCNBSDYFWJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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